2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a compound of significant interest in the field of organic chemistry and medicinal research. It belongs to a class of compounds known for their potential biological activities, particularly in the development of pharmaceuticals. The molecular formula for this compound is C18H16N4O4S, with a molecular weight of 384.4 g/mol .
This compound can be sourced from various chemical suppliers and is often used in research settings. Its CAS number is 332922-51-7, which helps in identifying it uniquely among chemical substances.
The compound is classified under organic compounds containing nitrogen and sulfur, specifically those involving oxadiazole moieties. It is also categorized as an acetamide due to the presence of the acetamide functional group.
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The general approach includes:
These methods are characterized by their reliance on standard laboratory techniques such as refluxing, filtration, and chromatography for purification.
The molecular structure of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can be represented as follows:
The InChI key for this compound is OKELQRSNDVBUAF-UHFFFAOYSA-N
, and its SMILES representation is CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
.
This compound can undergo various chemical reactions typical for compounds containing oxadiazole and acetamide functionalities:
The mechanism of action for 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves interactions at a molecular level that may affect biological pathways:
Data regarding specific mechanisms would require empirical studies to elucidate its pharmacodynamics and pharmacokinetics.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of this compound during synthesis and analysis .
The primary applications of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide include:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: